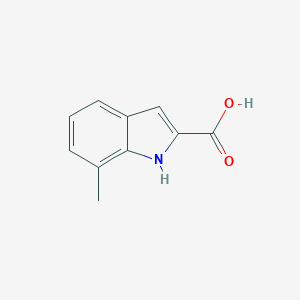

7-methyl-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNYNTKNRVFVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391174 | |

| Record name | 7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-60-7 | |

| Record name | 7-Methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" that appears in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a frequent constituent of molecules designed to interact with biological targets. Within this class, this compound stands out as a versatile building block. The strategic placement of the methyl group at the 7-position sterically influences the indole nitrogen's environment, while the carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration. This guide offers a comprehensive overview of its synthesis, properties, and reactivity, providing the foundational knowledge necessary for its effective application in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis and formulation. This compound is a stable, solid compound under standard conditions.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 18474-60-7 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Monoisotopic Mass | 175.063328530 Da | [1] |

| Appearance | Solid (typically off-white to light yellow) | - |

| Storage | Store at 5°C, protect from light | [2] |

| Hazards | Causes serious eye irritation (GHS) | [1] |

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of substituted indoles is a well-established field, with several named reactions providing reliable access to this heterocyclic system. For this compound, the Reissert and Fischer indole syntheses are two of the most pertinent and historically significant methods.

The Reissert Indole Synthesis

The Reissert synthesis is a powerful method for preparing indole-2-carboxylic acids from o-nitrotoluenes.[3][4] The reaction proceeds through a base-catalyzed condensation followed by a reductive cyclization.

Causality and Mechanistic Insight: The synthesis begins with the condensation of a substituted o-nitrotoluene (in this case, 3-methyl-1-nitrobenzene) with diethyl oxalate.[5] The base, typically a strong alkoxide like potassium ethoxide, is crucial for deprotonating the methyl group of the nitrotoluene, forming a carbanion.[4] This nucleophile then attacks the electrophilic carbonyl of diethyl oxalate. The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate derivative is the key ring-forming step.[3] Reductants like zinc powder in acetic acid or iron in acetic acid are commonly employed to reduce the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole ring after dehydration.[5][6]

Diagram: Reissert Synthesis Workflow

Caption: Reissert synthesis of this compound.

Experimental Protocol: Reissert Synthesis

-

Condensation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide in absolute ethanol. Cool the solution in an ice bath.

-

To this solution, add a stoichiometric mixture of 3-methyl-1-nitrobenzene and diethyl oxalate dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of the potassium salt of the pyruvate ester will be evident as a precipitate.

-

Work-up & Isolation: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., H₂SO₄). The crude ethyl 2-(2-nitro-3-methylphenyl)-2-oxopropanoate will precipitate and can be collected by filtration.

-

Reductive Cyclization: Suspend the crude pyruvate ester in a mixture of glacial acetic acid and ethanol. Heat the mixture to reflux.

-

Add zinc dust or iron powder portion-wise to the refluxing solution. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the hot reaction mixture to remove excess metal and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting solid is crude this compound, which can be purified by recrystallization from a suitable solvent like ethanol/water.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is one of the most versatile and widely used methods for indole synthesis.[7][8] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[9][10]

Causality and Mechanistic Insight: For the synthesis of this compound, (2-methylphenyl)hydrazine is reacted with pyruvic acid. The initial step is the formation of the corresponding hydrazone.[9] In the presence of an acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA), the hydrazone tautomerizes to an enamine intermediate.[7] This is followed by the key[2][2]-sigmatropic rearrangement, which forms a new C-C bond.[10] The resulting di-imine intermediate then aromatizes, cyclizes, and eliminates a molecule of ammonia to yield the final indole product.[7] The choice of acid catalyst and reaction conditions can significantly impact the yield and purity of the product.

Diagram: Fischer Synthesis Workflow

Caption: Fischer synthesis of this compound.

Experimental Protocol: Fischer Synthesis

-

Hydrazone Formation: Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of pyruvic acid.

-

Gently warm the mixture (e.g., on a steam bath) for 30-60 minutes to facilitate the formation of the phenylhydrazone. In many cases, this step can be combined with the next without isolating the intermediate.[8]

-

Cyclization: Add the acid catalyst to the reaction mixture. Polyphosphoric acid (PPA) or anhydrous zinc chloride are effective catalysts.

-

Heat the mixture to a temperature between 100-180°C, depending on the catalyst used. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The crude product will precipitate.

-

Collect the solid by filtration and wash it thoroughly with water to remove the acid catalyst.

-

The crude this compound can be purified by recrystallization.

Spectroscopic Characterization

Accurate structural confirmation is a non-negotiable aspect of chemical synthesis. The following data provides a reference for the spectroscopic characterization of this compound.

| Technique | Expected Features |

| ¹H NMR | ~11.5-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~11.0-12.0 ppm: Broad singlet, 1H (indole N-H). ~7.0-7.6 ppm: Multiplets, 4H (aromatic protons C3-H, C4-H, C5-H, C6-H). The C3-H will appear as a singlet or doublet further downfield. ~2.5 ppm: Singlet, 3H (methyl group, -CH₃). |

| ¹³C NMR | ~163-165 ppm: Carboxylic acid carbonyl (C=O). ~137-140 ppm: Quaternary carbon (C7a). ~125-130 ppm: Quaternary carbons (C2, C3a, C7). ~110-125 ppm: Aromatic CH carbons (C4, C5, C6). ~105-110 ppm: Aromatic CH carbon (C3). ~16-18 ppm: Methyl carbon (-CH₃). |

| IR (cm⁻¹) | ~3300-3400: N-H stretch (sharp to medium). ~2500-3300: O-H stretch of carboxylic acid (very broad). ~1670-1700: C=O stretch of carboxylic acid (strong). ~1500-1600: C=C aromatic ring stretches. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 174.06 |

Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration used. The data presented is based on typical values for indole-2-carboxylic acids and related structures.[1][11][12]

Reactivity and Applications in Drug Development

This compound is primarily utilized as a synthetic intermediate. Its reactivity is dominated by the carboxylic acid function and the indole ring itself.

Carboxylic Acid Derivatization

The carboxylic acid group is a versatile handle for forming esters and, most commonly, amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the indole scaffold to other pharmacophores.

Application Example: Synthesis of Bioactive Amides This compound has been used as a starting material to synthesize libraries of indole-2-carboxamides for screening against various biological targets, including agents with anti-Trypanosoma cruzi activity.[13][14]

Experimental Protocol: Amide Coupling (General)

-

Activation: Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (typically 2-24 hours, monitored by LC-MS or TLC).

-

Work-up: Perform an aqueous work-up to remove the coupling reagents and base. The organic layer is dried and concentrated.

-

Purification: The final amide product is purified using flash column chromatography or preparative HPLC.

Indole Ring Reactivity

While the indole ring is generally electron-rich and susceptible to electrophilic substitution, the presence of the deactivating carboxylic acid group at the 2-position makes such reactions less favorable compared to unsubstituted indole. When reactions do occur, they typically target the 5-position. N-alkylation or N-acylation at the indole nitrogen is also a common synthetic transformation.

The compound has served as a key reagent in the development of CCK1 receptor antagonists and Factor Xa inhibitors, highlighting its value in constructing complex molecules with therapeutic potential.[2]

References

- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert_indole_synthesis [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scispace.com [scispace.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 7-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methyl-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the indole-2-carboxylic acid scaffold, it serves as a crucial starting material for the synthesis of a wide array of complex molecules, including antagonists for the CCK1 receptor and inhibitors of Factor Xa. The strategic placement of the methyl group at the 7-position of the indole ring can subtly yet significantly influence the molecule's steric and electronic properties. This, in turn, impacts its reactivity, solubility, and intermolecular interactions, which are critical parameters in drug design and development. A thorough understanding of its physical properties is therefore paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by field-proven experimental methodologies and data from closely related analogs.

Core Physical and Chemical Properties

The physical properties of this compound are largely dictated by the interplay between the acidic carboxylic acid group, the aromatic indole core, and the hydrophobic methyl substituent. While experimental data for this specific molecule is not widely published, a robust understanding can be built by examining the properties of its parent compound, indole-2-carboxylic acid, and other substituted analogs.

| Property | Value/Description | Source/Rationale |

| IUPAC Name | This compound | [1] |

| CAS Number | 18474-60-7 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Expected to be an off-white to yellow or brown crystalline solid, similar to indole-2-carboxylic acid. | [2] |

| Melting Point | Not experimentally reported. The parent compound, indole-2-carboxylic acid, has a melting point of 202-206 °C . The 7-methyl derivative is expected to have a similar, but distinct, melting point. | |

| Boiling Point | Decomposes before boiling under atmospheric pressure. | [2] |

| Solubility | Water: Very low solubility is predicted, analogous to indole-2-carboxylic acid (<0.1 mg/mL).[3][4] Organic Solvents: Expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][5] Solubility in ethyl acetate and tetrahydrofuran is also likely.[6] | |

| Acidity (pKa) | Not experimentally determined. The predicted pKa for the parent indole-2-carboxylic acid is approximately 3.6 - 4.4 . The electron-donating nature of the methyl group at the 7-position is expected to have a minimal effect on the acidity of the carboxylic acid. | [2][3] |

| LogP (Octanol/Water) | The computed XLogP3 is 2.7 , indicating moderate lipophilicity. | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For a definitive analysis, the spectrum should be recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the acidic protons of the carboxylic acid and the N-H of the indole.

Expected Chemical Shifts (in DMSO-d₆):

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm). This signal may not be observed if there is rapid exchange with residual water in the solvent.

-

Indole N-H Proton: A broad singlet, typically in the range of 11.5-12.0 ppm.

-

Aromatic Protons (H4, H5, H6): These protons on the benzene portion of the indole ring will appear as a complex multiplet between 7.0 and 7.7 ppm.

-

Indole H3 Proton: A singlet or a narrow multiplet around 7.2-7.3 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately 2.4-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

Expected Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbon (-COOH): In the range of 165-175 ppm.

-

Aromatic and Indole Carbons: Multiple signals between 100-140 ppm. The carbon attached to the methyl group (C7) and the carbons of the pyrrole ring will have distinct shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.[7][8]

-

C-H Stretch (Aromatic and Methyl): Sharp peaks typically observed between 2850 and 3100 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1400 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.[7]

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination using a Mel-Temp Apparatus

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[2]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Packing the Sample: The capillary tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, especially when approaching the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, and DMSO).

-

Qualitative Test:

-

To approximately 1 mL of the chosen solvent in a small test tube, add a few milligrams (spatula tip) of this compound.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Visual observation determines if the solid has completely dissolved. The compound is classified as "soluble," "sparingly soluble," or "insoluble."

-

-

Reaction with Base:

-

Given the acidic nature of the carboxylic acid group, solubility in aqueous base (e.g., 5% NaHCO₃ and 5% NaOH) should be tested.

-

Effervescence (release of CO₂ gas) upon addition to sodium bicarbonate solution is a strong indicator of a carboxylic acid.

-

Caption: Flowchart for Solubility and Acidity Testing.

Conclusion

References

- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 4. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 5. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Biological Activity of 7-methyl-1H-indole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this vast chemical space, 7-methyl-1H-indole-2-carboxylic acid represents a key building block for the development of novel therapeutic agents. Its strategic methylation at the 7-position and the presence of a carboxylic acid at the 2-position provide unique structural and electronic properties that influence its biological profile and that of its derivatives. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this compound, with a focus on its role as a versatile scaffold in drug discovery.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂[2] |

| Molecular Weight | 175.18 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 18474-60-7[2] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

| pKa | ~3-4 (for the carboxylic acid) |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a common and versatile method. The following protocol provides a detailed, step-by-step methodology for its preparation.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for the synthesis of indole-2-carboxylic acids.[3]

Materials:

-

o-Toluidine

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve o-toluidine (1 equivalent) in ethanol.

-

Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water.

-

Maintain the temperature below 5°C and add concentrated hydrochloric acid dropwise until the solution is acidic.

-

In a separate flask, dissolve ethyl pyruvate (1 equivalent) in ethanol.

-

Slowly add the diazonium salt solution to the ethyl pyruvate solution with constant stirring, keeping the temperature below 10°C.

-

Allow the reaction mixture to stir for 2-3 hours at room temperature. The resulting phenylhydrazone will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Fischer Indole Cyclization:

-

In a round-bottom flask, add polyphosphoric acid and heat it to 80-90°C.

-

Slowly add the dried phenylhydrazone from the previous step to the hot PPA with vigorous stirring.

-

The reaction is exothermic; maintain the temperature between 90-100°C for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.

-

The crude ethyl 7-methyl-1H-indole-2-carboxylate will precipitate. Filter the solid, wash with water until neutral, and dry.

-

-

Hydrolysis to this compound:

-

Suspend the crude ester in a solution of sodium hydroxide (2-3 equivalents) in a mixture of ethanol and water.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer with cold 2N hydrochloric acid until the pH is around 2-3.

-

The this compound will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

-

Causality Behind Experimental Choices:

-

The use of o-toluidine as the starting material provides the methyl group at the 7-position of the final indole ring.

-

Polyphosphoric acid is an effective catalyst for the Fischer indole cyclization, promoting the necessary acid-catalyzed rearrangement.

-

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure that allows for the isolation of the final product in its acidic form.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities of this compound and its Derivatives

While this compound itself is primarily utilized as a scaffold in medicinal chemistry, its derivatives have demonstrated a range of significant biological activities. The following sections detail these activities, with an emphasis on the insights they provide into the potential of the core molecule.

Anti-parasitic Activity: Targeting Trypanosoma cruzi

Derivatives of this compound have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5]

While the precise mechanism of action for the parent compound is not extensively studied, research on its derivatives suggests the inhibition of cytochrome P450 family 51 (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of the parasite.[6] Ergosterol is an essential component of the parasite's cell membrane, and its disruption leads to cell death.

Studies on a series of 1H-indole-2-carboxamides have revealed key structural features that influence their anti-Trypanosoma cruzi activity.[6]

-

Substituents on the Indole Ring: Small, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, were found to be favorable for potency.[6] Conversely, electron-withdrawing groups like halogens led to a loss of activity.[6]

-

The Carboxamide Linker: The integrity of the carboxamide linker is crucial. Modifications such as reversing the amide or replacing it with a sulfonamide resulted in a significant decrease or complete loss of potency.[6]

Although promising in terms of initial potency, the development of these derivatives was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties.[5][6]

Potential as Enzyme Inhibitors

The indole-2-carboxylic acid scaffold is a versatile template for the design of various enzyme inhibitors.

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] The indole core and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase, preventing the strand transfer step.[1]

7-Nitro-1H-indole-2-carboxylic acid derivatives have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. One such derivative demonstrated a potent IC₅₀ of 0.99 μM.[7]

N-substituted indole-2-carboxylic acid esters have been investigated as potential selective COX-2 inhibitors, with some compounds predicted to have strong selective activity.[8]

Anticancer Potential

The indole scaffold is present in many anticancer agents, and derivatives of indole-2-carboxylic acid have also been explored for their antiproliferative activity.

Applications in Drug Discovery

The diverse biological activities exhibited by its derivatives highlight the importance of this compound as a starting point for drug discovery programs. Its rigid structure and the presence of functional groups that can be readily modified make it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

Logical Relationship in Drug Discoverydot

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Landscape of 7-methyl-1H-indole-2-carboxylic acid and its Congeners

Foreword: Charting a Course Through a Developing Field

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the mechanistic possibilities of 7-methyl-1H-indole-2-carboxylic acid. It is critical to establish from the outset that while the parent indole-2-carboxylic acid scaffold is a cornerstone for a multitude of pharmacologically active agents, direct, in-depth research into the specific mechanism of action of the 7-methyl derivative remains a burgeoning field. Consequently, this document will provide a comprehensive exploration of the well-established mechanisms of action of closely related indole-2-carboxylic acid derivatives. By understanding the functional landscape of its congeners, we can build a scientifically grounded, predictive framework for the potential biological activities of this compound. This guide is structured to illuminate the causal relationships behind experimental designs and to offer a transparent, self-validating perspective on the data presented.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The indole-2-carboxylic acid core is a recurring structural motif in a diverse array of bioactive molecules. Its rigid, bicyclic structure, coupled with the hydrogen-bonding capabilities of the carboxylic acid and the indole N-H group, provides a versatile platform for molecular recognition. This has led to its exploration in a wide range of therapeutic areas, from infectious diseases to oncology and metabolic disorders. The strategic placement of substituents on the indole ring, such as the methyl group at the 7-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties by influencing its steric and electronic profile.

Established Mechanisms of Action of Indole-2-Carboxylic Acid Derivatives

Our extensive review of the scientific literature reveals several key mechanisms of action for derivatives of indole-2-carboxylic acid. These established pathways provide a foundational understanding of how this compound might interact with biological systems.

Inhibition of Viral Enzymes: A Case Study in HIV-1 Integrase

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.[1][2]

Mechanism: These compounds function as integrase strand transfer inhibitors (INSTIs). The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][2] This interaction is crucial for the catalytic activity of the integrase. The indole nucleus and the C2 carboxyl group form a key pharmacophore that coordinates with these metal ions, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1][2]

Structural Insights: Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole core can enhance inhibitory potency. For instance, the introduction of a C6 halogenated benzene ring has been shown to improve binding through π-π stacking interactions with viral DNA.[2]

Implications for this compound: The presence of a methyl group at the 7-position could influence the orientation of the indole ring within the active site, potentially impacting the chelation of the magnesium ions or altering interactions with surrounding amino acid residues.

Modulation of Metabolic Pathways: Targeting Fructose-1,6-bisphosphatase

Indole-2-carboxylic acid derivatives have been investigated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for the treatment of type 2 diabetes.[3][4]

Mechanism: These inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. The indole-2-carboxylic acid moiety is essential for this inhibitory action.[4]

Structural Insights: The design of these inhibitors often involves retaining the core indole-2-carboxylic acid scaffold while introducing substituents to enhance binding affinity and selectivity. For example, a nitro group at the 7-position of the indole ring has been explored to form hydrogen bond interactions within the allosteric binding pocket.[3][4]

Implications for this compound: The 7-methyl group, being electronically different from a nitro group, would likely alter the binding interactions within the allosteric site of FBPase. Its hydrophobic nature could favor interactions with nonpolar residues in the binding pocket.

Immuno-oncology Applications: Dual Inhibition of IDO1 and TDO

Derivatives of indole-2-carboxylic acid have emerged as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[5] These enzymes are implicated in tumor immune evasion, making them attractive targets for cancer immunotherapy.

Mechanism: IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. By inhibiting these enzymes, indole-2-carboxylic acid derivatives can restore tryptophan levels and reduce the production of kynurenine, thereby alleviating the immunosuppressive tumor microenvironment.

Structural Insights: Molecular docking studies suggest that these inhibitors bind within the active sites of IDO1 and TDO. Specific derivatives, such as 6-acetamido-indole-2-carboxylic acids, have shown potent dual inhibitory activity at low micromolar concentrations.[5]

Neurological Applications: Antagonism of the NMDA Receptor

The parent compound, indole-2-carboxylic acid, has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity and excitotoxicity.

Mechanism: Glycine acts as a co-agonist at the NMDA receptor, and its binding is necessary for channel activation. Indole-2-carboxylic acid competitively inhibits the potentiation of the NMDA-gated current by glycine. This suggests that it directly competes with glycine for its binding site on the GluN1 subunit of the receptor.

Implications for this compound: The addition of a methyl group at the 7-position could sterically hinder the binding of the molecule to the relatively constrained glycine binding site, potentially reducing its antagonist activity compared to the parent compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, we provide the following generalized experimental protocols based on the established activities of its derivatives.

HIV-1 Integrase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 integrase.

Methodology:

-

Recombinant Enzyme: Obtain purified, recombinant HIV-1 integrase.

-

Substrate DNA: Use labeled (e.g., fluorescently or radioactively) viral and target DNA substrates.

-

Reaction Buffer: Prepare a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺) essential for integrase activity.

-

Incubation: Incubate the integrase enzyme with varying concentrations of this compound.

-

Reaction Initiation: Add the substrate DNA to initiate the strand transfer reaction.

-

Quenching: Stop the reaction after a defined period.

-

Analysis: Separate the reaction products using gel electrophoresis and quantify the degree of inhibition by measuring the reduction in the strand transfer product.

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the integrase activity.

FBPase Allosteric Inhibition Assay

Objective: To assess the allosteric inhibitory effect of this compound on FBPase activity.

Methodology:

-

Enzyme Source: Use purified recombinant human FBPase.

-

Coupled Enzyme System: Employ a coupled enzyme assay where the product of the FBPase reaction (fructose-6-phosphate) is converted by subsequent enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) leading to a measurable change, such as the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

-

Assay Conditions: Perform the assay in a buffer at physiological pH.

-

Inhibitor Incubation: Pre-incubate the FBPase enzyme with a range of concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding the substrate, fructose-1,6-bisphosphate.

-

Kinetic Measurement: Monitor the rate of NADPH formation over time.

-

Data Analysis: Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

Visualizing the Mechanistic Pathways

To provide a clearer understanding of the potential signaling pathways and experimental workflows, the following diagrams are provided.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Caption: Allosteric inhibition of Fructose-1,6-bisphosphatase.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a remarkably versatile platform in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. While the specific mechanism of action for this compound is not yet fully elucidated, the established mechanisms of its congeners provide a strong foundation for future research. The primary hypothesized mechanisms include the inhibition of viral and metabolic enzymes, modulation of immuno-oncology targets, and antagonism of neurotransmitter receptors.

Future research should focus on direct experimental validation of these potential mechanisms for the 7-methyl derivative. Head-to-head comparisons with the parent indole-2-carboxylic acid and other substituted analogs will be crucial in understanding the specific contribution of the 7-methyl group to the molecule's activity and selectivity. Such studies will not only illuminate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.

References

- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-methyl-1H-indole-2-carboxylic acid (CAS: 18474-60-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

7-methyl-1H-indole-2-carboxylic acid, with a CAS number of 18474-60-7, is a substituted indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a carboxylic acid moiety at the 2-position and a methyl group at the 7-position, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety protocols, offering a technical resource for professionals engaged in research and development.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of this compound imparts unique electronic and steric properties that can be exploited to fine-tune the pharmacological profiles of target molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including but not limited to, receptor antagonists and enzyme inhibitors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 18474-60-7 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 7-Methylindole-2-carboxylic acid | [2] |

| Appearance | White to off-white solid | Commercially available |

| Melting Point | 217 °C | [2] |

| Solubility | Soluble in organic solvents like DMSO and methanol. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for indole synthesis. The Reissert indole synthesis is a classical and widely applicable method for preparing indole-2-carboxylic acids.[4][5][6][7]

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][6] For the synthesis of the 7-methyl analog, the starting material would be 2-nitro-m-xylene (3-methyl-1-nitro-2-methylbenzene).

The key steps are:

-

Condensation: 2-nitro-m-xylene reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate derivative.

-

Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc dust in acetic acid or iron in acetic acid.[5][6] The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its utility stems from the ability to functionalize both the carboxylic acid group and the indole ring to generate diverse chemical libraries for screening.

Intermediate in the Synthesis of Biologically Active Molecules

This compound has been utilized in the synthesis of inhibitors for various enzymes and antagonists for receptors. For example, it has been used as a starting material for the synthesis of CCK1 receptor antagonists and Factor Xa inhibitors.[1]

A notable application is in the development of anti-parasitic agents. In a study focused on discovering compounds with activity against Trypanosoma cruzi, the causative agent of Chagas disease, this compound was used to synthesize a series of 1H-indole-2-carboxamides.[3] This involved the amide coupling of the carboxylic acid with various amines to explore the structure-activity relationship (SAR) of the resulting compounds.[3][8]

The methyl group at the 7-position can influence the conformation of the molecule and its interaction with biological targets. It can also impact the metabolic stability of the resulting compounds by blocking a potential site of oxidation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: It is classified as causing serious eye irritation.[2]

-

Precautionary Statements:

-

Wear protective gloves, clothing, eye, and face protection.[9]

-

Wash skin thoroughly after handling.[9]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If eye irritation persists, get medical advice/attention.[9]

-

-

Storage: Store in a cool, dry, and well-ventilated area.[10] Keep the container tightly closed. It is recommended to store at 5°C and protect from light.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a key chemical entity with significant applications in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for generating diverse compound libraries. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research setting. As the quest for novel therapeutics continues, the importance of versatile building blocks like this compound is poised to grow.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

7-methyl-1H-indole-2-carboxylic acid: From Foundational Synthesis to a Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will explore its historical context through the lens of classical indole synthesis methodologies, detail a robust protocol for its preparation via the Fischer indole synthesis, and discuss its physicochemical properties. The narrative emphasizes the evolution of this compound from a synthetic target to a valuable starting material in the development of therapeutic agents, including Factor Xa inhibitors and novel antiparasitic compounds. This guide is intended for researchers and professionals in drug development, offering both foundational knowledge and insights into the practical application of this versatile molecule.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with a wide range of biological targets. Within this class, the indole-2-carboxylic acid moiety is of particular importance. The carboxylic acid group can act as a key pharmacophore, chelating with metal ions in enzyme active sites or forming critical salt-bridge interactions with protein residues.[1][2] The discovery of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, for example, highlights the therapeutic potential of this structural motif.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 7-methyl derivative, the focus of this guide, exemplifies how a simple modification can lead to a valuable and distinct building block for drug discovery programs.

Historical Context: The Fischer Indole Synthesis

The discovery and synthesis of specific indole derivatives like this compound are intrinsically linked to the development of general methods for indole ring formation. The most prominent and enduring of these is the Fischer indole synthesis, first reported by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 18474-60-7 | PubChem[5] |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[5] |

| Molecular Weight | 175.18 g/mol | PubChem[5] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported | |

| pKa | ~15.27 (indole N-H, predicted) | ChemAxon[6] |

Synthesis and Mechanism

The most common and reliable method for preparing this compound is the Fischer indole synthesis, followed by ester hydrolysis. The process begins with the formation of a hydrazone from 2-methylphenylhydrazine and an ethyl pyruvate, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement.

General Synthetic Workflow

The overall transformation can be visualized as a two-step process: Fischer indolization to form the ethyl ester, followed by saponification to yield the final carboxylic acid.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis.

Step 1: Synthesis of Ethyl 7-methyl-1H-indole-2-carboxylate

-

Hydrazone Formation: To a solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). A catalytic amount of acetic acid may be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone may precipitate and can be isolated or used directly.

-

Cyclization: The crude hydrazone is added to a pre-heated solution of a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. Heat the reaction mixture, typically between 80-100 °C, for several hours.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice-water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove the acid, and then washed with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude ethyl ester can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 2: Hydrolysis to this compound

-

Saponification: The purified ethyl 7-methyl-1H-indole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M NaOH, 2-3 eq). The mixture is heated to reflux and stirred until TLC analysis shows the complete disappearance of the starting ester.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the sodium carboxylate salt.

-

-

Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and cooled in an ice bath. The solution is then carefully acidified to a pH of ~2-3 with cold dilute hydrochloric acid. The carboxylic acid product precipitates as a solid.

-

Purification: The solid product is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum. The purity is typically high, but if necessary, the product can be further purified by recrystallization.

Emerging Applications in Drug Discovery

While its initial synthesis was likely a result of fundamental chemical exploration, this compound has proven to be a valuable and versatile intermediate in the synthesis of complex, biologically active molecules.

Intermediate for Factor Xa and CCK1 Receptor Antagonists

The compound is commercially available and cited as a reagent used in the synthesis of cholecystokinin (CCK1) receptor antagonists and Factor Xa inhibitors.[8] This indicates its utility in constructing more elaborate molecules where the 7-methylindole core serves as a key recognition element or structural anchor.

Scaffold for Anti-Trypanosoma cruzi Agents

A significant recent application is in the development of novel agents against Chagas disease, caused by the parasite Trypanosoma cruzi. Researchers have used this compound as a starting material to synthesize a series of 1H-indole-2-carboxamides.[9][10] In these studies, the carboxylic acid is activated and coupled with various amines to explore the structure-activity relationship (SAR) in the search for potent and selective anti-parasitic compounds.[9][10]

Caption: Application workflow from core compound to therapeutic targets.

Conclusion

This compound represents a classic example of a molecule born from fundamental synthetic methodology that has matured into a valuable tool for modern medicinal chemistry. Its straightforward preparation via the time-tested Fischer indole synthesis provides reliable access to a scaffold that has been successfully incorporated into advanced drug candidates. Its journey from a simple heterocyclic compound to a key building block in the fight against complex diseases like Chagas disease underscores the enduring value of exploring and understanding the chemistry of even seemingly simple substituted scaffolds. For researchers in the field, it remains a relevant and powerful intermediate for the generation of novel chemical entities with therapeutic potential.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. goldbio.com [goldbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 7-methyl-1H-indole-2-carboxylic acid properties

An In-Depth Technical Guide to the In Silico Prediction of 7-methyl-1H-indole-2-carboxylic acid Properties

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] this compound, a specific derivative, presents a compelling starting point for drug discovery campaigns. This technical guide provides a comprehensive, in-depth analysis of its drug-like properties using a suite of in silico predictive methods. By leveraging computational tools, we can establish a robust profile of this molecule, covering its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and potential for biological activity. This document serves as a methodological framework, explaining not only the "how" but the critical "why" behind each predictive step, thereby enabling researchers to de-risk and accelerate early-stage drug development by focusing resources on the most promising candidates.[4][5]

Introduction: The Strategic Value of In Silico Profiling

The journey from a chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant attrition rate.[6][7] A primary cause for late-stage failure is the discovery of unfavorable pharmacokinetic or safety profiles.[1] Computer-aided drug discovery (CADD) has emerged as an indispensable tool to mitigate these risks.[8] By creating predictive models for a molecule's behavior in a biological system, in silico analysis allows for the early and cost-effective evaluation of thousands of compounds.[9][10]

The indole nucleus is a cornerstone of medicinal chemistry, found in natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This makes derivatives like this compound intriguing subjects for investigation. This guide will apply a rigorous in silico workflow to this specific molecule, demonstrating how computational predictions can build a foundational dataset to guide subsequent experimental validation.

Molecular Profile of this compound

Before predictive modeling, it is essential to establish the fundamental identity of the molecule. This compound is a small molecule characterized by an indole core, a carboxylic acid group at position 2, and a methyl group at position 7.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][11] |

| Molecular Formula | C₁₀H₉NO₂ | [PubChem][11] |

| Molecular Weight | 175.18 g/mol | [PubChem][11] |

| Canonical SMILES | CC1=C2C(=CC=C1)C=C(N2)C(=O)O | [PubChem][11] |

| InChIKey | OLNYNTKNRVFVBI-UHFFFAOYSA-N | [PubChem][11] |

| CAS Number | 18474-60-7 | [PubChem][11] |

The In Silico Prediction Workflow: A Methodological Overview

The in silico analysis of a potential drug candidate is not a single action but a multi-stage workflow. The process begins with the molecule's structure, typically in a SMILES format, and funnels it through a series of predictive models. Each stage assesses properties of increasing complexity, from basic physicochemical characteristics to complex toxicological endpoints. This systematic approach ensures that compounds with fundamental liabilities are flagged early, conserving resources for more viable candidates.[1][5]

The causality behind this workflow is rooted in the hierarchical nature of pharmacokinetics; a drug cannot be effective if it cannot reach its target. Physicochemical properties govern absorption and distribution, which in turn are prerequisites for metabolism and eventual excretion.

Figure 1: A generalized workflow for the in silico prediction of small molecule properties.

Prediction of Physicochemical Properties

Physicochemical properties are the bedrock of a molecule's drug-like potential, governing its solubility, permeability, and ability to interact with biological targets.[5] We utilize established computational models, such as those integrated into platforms like SwissADME or pkCSM, to predict these key parameters.[12]

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Lipophilicity) | 2.1 - 2.7 | Influences solubility, permeability, and metabolic stability. A value <5 is generally preferred for oral drugs.[12] |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Critical for absorption and formulation. Poor solubility is a major hurdle in drug development.[7] |

| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid group is predicted to be acidic, affecting ionization state, solubility, and receptor binding. |

| Polar Surface Area (PSA) | 53.1 Ų | Relates to membrane permeability. A PSA <140 Ų is often associated with good cell penetration.[11] |

| Hydrogen Bond Donors | 2 | Influences binding affinity and solubility. Fewer than 5 is a component of Lipinski's Rule of Five.[12] |

| Hydrogen Bond Acceptors | 2 | Influences binding affinity and solubility. Fewer than 10 is a component of Lipinski's Rule of Five.[12] |

Note: Values are representative predictions from common QSAR models and may vary slightly between different software tools.

Expert Interpretation: The predicted physicochemical profile is largely favorable. The LogP is within an optimal range for balancing solubility and permeability. The Polar Surface Area suggests good potential for oral absorption and cell membrane transit. While the predicted aqueous solubility is moderate to low, it is not prohibitive and could likely be addressed through formulation strategies.

ADMET Profiling: Predicting Drug-Likeness and Safety

ADMET prediction is a critical filter in early drug discovery, designed to eliminate compounds with poor pharmacokinetic or toxicological properties.[4][5][7] This process evaluates how the body is likely to handle the drug.

Absorption & Distribution

-

Human Intestinal Absorption (HIA): Predictions suggest high absorption potential, which is favorable for oral administration.

-

Blood-Brain Barrier (BBB) Penetration: The molecule is generally predicted to be a non-penetrant of the BBB. This is a crucial safety feature for drugs intended for peripheral targets, as it minimizes the risk of central nervous system side effects.

-

P-glycoprotein (P-gp) Substrate: Predicted to be a non-substrate of P-gp, a key efflux pump. This reduces the risk of drug resistance and improves bioavailability.

Metabolism

-

Cytochrome P450 (CYP) Inhibition: In silico models are used to predict whether the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). This compound is predicted to be a non-inhibitor of most major isoforms, which is a highly desirable trait. Inhibition of CYP enzymes is a primary cause of drug-drug interactions.[13]

Excretion & Toxicity

-

Total Clearance: Models predict a moderate rate of clearance, suggesting a reasonable half-life in the body.

-

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac function. Blockade of this channel can lead to fatal arrhythmias. Predictions indicate a low probability of hERG inhibition, a vital safety checkpoint.[7]

-

AMES Mutagenicity: The molecule is predicted to be non-mutagenic in the AMES test, indicating a low risk of carcinogenicity.[13]

-

Hepatotoxicity: Predictions suggest a low risk of liver toxicity.

Table 3: Summary of Predicted ADMET Profile

| Category | Parameter | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption | High | Good candidate for oral delivery. |

| Distribution | BBB Permeability | No | Low risk of CNS side effects. |

| P-gp Substrate | No | Lower potential for drug resistance and better bioavailability. | |

| Metabolism | CYP Enzyme Inhibitor | No (for major isoforms) | Low risk of drug-drug interactions. |

| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| AMES Toxicity | No | Low risk of mutagenicity. | |

| Hepatotoxicity | Low Probability | Favorable safety profile regarding liver function. |

Drug-Likeness and Target Prediction

Beyond individual parameters, holistic rules and models assess the overall "drug-likeness" of a compound.

Table 4: Drug-Likeness and Lead-Likeness Evaluation

| Rule / Filter | Parameter | Value | Status | Rationale |

| Lipinski's Rule | Molecular Weight | 175.18 | Pass | MW < 500 Da.[12] |

| LogP | ~2.5 | Pass | LogP < 5.[12] | |

| H-Bond Donors | 2 | Pass | Donors < 5.[12] | |

| H-Bond Acceptors | 2 | Pass | Acceptors < 10.[12] | |

| Veber's Rule | Polar Surface Area | 53.1 | Pass | PSA ≤ 140 Ų. |

| Rotatable Bonds | 1 | Pass | ≤ 10 rotatable bonds. | |

| Lead-Likeness | - | - | Pass | Meets criteria for a good starting point for lead optimization (lower MW and LogP). |

| Bioavailability Score | - | 0.55 | Good | An empirical score based on multiple parameters suggesting good oral bioavailability. |

The molecule passes all major drug-likeness filters, indicating that its structural and physicochemical properties are well-aligned with those of known oral drugs. Its profile is not only drug-like but also "lead-like," meaning it represents an excellent chemical scaffold for further optimization.

Figure 2: Conceptual diagram of a virtual screening funnel where in silico filters are applied to identify promising drug candidates.

Step-by-Step Protocol: Executing an ADMET Analysis

To ensure this guide is actionable, we provide a protocol using a freely accessible web tool, ADMET-AI , which leverages machine learning models for its predictions.[10]

Objective: To obtain a comprehensive ADMET and physicochemical profile for this compound.

Materials:

-

A computer with internet access.

-

The SMILES string for the target molecule: CC1=C2C(=CC=C1)C=C(N2)C(=O)O

Methodology:

-

Navigate to the Web Server: Open a web browser and go to the ADMET-AI platform.[10]

-

Input the Molecule:

-

Locate the input box labeled "SMILES".

-

Copy and paste the SMILES string CC1=C2C(=CC=C1)C=C(N2)C(=O)O into the text box.

-

-

Set Comparison Group (Optional but Recommended):

-

The platform allows comparison against known drugs from the DrugBank database. For a general analysis, leave the default "All Approved Drugs" selected. This provides crucial context for the predicted values.

-

-

Initiate Prediction:

-

Click the "Predict" button to submit the molecule for analysis. The server will process the input through its various machine learning models.

-

-

Data Retrieval and Analysis:

-

The results page will display a comprehensive table. This table will include:

-

Physicochemical Properties: Calculated values for LogP, Molecular Weight, PSA, etc.

-

ADMET Predictions: Probabilistic or regressive values for properties like BBB penetration, CYP inhibition, hERG inhibition, and AMES toxicity.

-

DrugBank Percentile: For each property, a percentile rank is given, showing how the molecule compares to the approved drugs in the reference set.

-

-

-

Data Interpretation (Self-Validation):

-

Cross-reference: Compare the predicted values against the ideal ranges discussed in Tables 2, 3, and 4 of this guide.

-

Assess Probabilities: For classification models (e.g., BBB Penetration: Yes/No), a value close to 0 or 1 indicates a high-confidence prediction. A value near 0.5 suggests ambiguity.

-

Contextualize with Percentiles: A favorable prediction (e.g., low toxicity) that also falls within a favorable percentile range compared to approved drugs strengthens the case for the molecule's viability.

-

Interpretation, Limitations, and Validation

It is imperative to recognize that in silico predictions are not experimental results; they are statistically derived probabilities.[7] Their power lies in their ability to rapidly screen and prioritize compounds, but they are subject to the limitations of the models they are built on.

-

Model Domain: Predictions are most accurate for molecules that are structurally similar to the compounds used to train the model.

-

Confidence Scores: Many platforms provide confidence scores for their predictions. Low-confidence predictions should be interpreted with caution.

-

The Path to Validation: The ultimate goal of in silico analysis is to generate high-quality hypotheses that can be tested efficiently in the laboratory. Favorable predictions from this guide should be followed by experimental validation, such as in vitro assays for solubility, metabolic stability (e.g., using liver microsomes), and safety (e.g., hERG patch-clamp assay).

Conclusion and Future Directions

The comprehensive in silico analysis of this compound reveals a molecule with a highly promising drug-like profile. It exhibits favorable physicochemical properties for oral administration, a clean safety profile with low predicted toxicity and risk of drug-drug interactions, and strong adherence to established drug-likeness rules.

Based on this robust computational assessment, this compound stands out as a high-quality starting point for a drug discovery program. The logical next steps would be:

-

Synthesis and Experimental Validation: Synthesize the compound and experimentally verify key predicted properties (solubility, LogP, metabolic stability).

-

Biological Screening: Screen the compound against relevant biological targets, as indole derivatives are known to have a wide range of activities.[1][2][14]

-

Structure-Activity Relationship (SAR) Studies: If promising activity is found, the indole core can be further decorated to optimize potency and ADMET properties, guided by the principles of medicinal chemistry and further in silico modeling.

By integrating the predictive power of computational methods at the earliest stage, we have built a strong, data-driven case for the further investigation of this compound, embodying a modern, efficient approach to drug discovery.

References

- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. fiveable.me [fiveable.me]

- 6. Transforming Drug Discovery through Computational Methods [parabolicdrugs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADMET-AI [admet.ai.greenstonebio.com]

- 11. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. espublisher.com [espublisher.com]

- 14. isfcppharmaspire.com [isfcppharmaspire.com]

Methodological & Application

Introduction: The Significance of the 7-Methylindole Scaffold

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid

This compound is a crucial heterocyclic building block in the landscape of modern drug discovery and development. Its rigid, nitrogen-containing bicyclic structure serves as a privileged scaffold, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. Consequently, this compound is a key intermediate in the synthesis of numerous pharmacologically active agents, including cholecystokinin (CCK1) receptor antagonists and potent Factor Xa inhibitors used in anticoagulant therapies.[1][2] The strategic placement of the methyl group at the 7-position and the carboxylic acid at the 2-position provides specific steric and electronic properties, offering fine-tuned control over molecular recognition and pharmacokinetic profiles in drug candidates.[3]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles, compare the strategic advantages of different methodologies, and provide detailed, field-proven protocols.

Comparative Analysis of Key Synthetic Strategies